4-(4-Ethoxyphenoxy)butanoic acid
Description
4-(4-Ethoxyphenoxy)butanoic acid is a substituted butanoic acid derivative featuring an ethoxyphenoxy group at the fourth carbon of the butanoic acid chain. The ethoxyphenoxy moiety suggests a combination of hydrophobic (ethoxy) and aromatic (phenoxy) characteristics, which may influence its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-10-5-7-11(8-6-10)16-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZNQXICNJXQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)butanoic acid typically involves the reaction of 4-ethoxyphenol with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-ethoxyphenoxy)butanone.
Reduction: Formation of 4-(4-ethoxyphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxyphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*Calculated based on analogous structures.
Table 2: Conformational Analysis of Phenoxy Derivatives
| Compound Name | Torsion Angle (HO—C(O)—CH₂—CH₂) | Planarity Deviation |
|---|---|---|
| This compound | ~174° (estimated) | Minimal |
| 4-(4-Chlorophenoxy)butanoic Acid | 161.6° | Moderate |
| 4-(2,4-Dichlorophenoxy)butanoic Acid | 170.1° | Slight |
Key Research Findings
- Substituent Effects : Halogenated analogs (e.g., chloro, bromo) exhibit higher melting points and increased polarity compared to alkoxy-substituted derivatives, impacting their environmental fate and solubility .
- Biological Activity: Phenoxy derivatives with electron-withdrawing groups (e.g., Cl, Br) show herbicidal activity, while ethoxy/methoxy analogs may favor pharmaceutical applications due to reduced toxicity .
- Synthetic Flexibility: Ethyl ester intermediates (e.g., ethyl 4-(4-methoxyphenyl)-4-oxobutanoate) demonstrate the feasibility of modifying the butanoic acid backbone for tailored applications .
Biological Activity
4-(4-Ethoxyphenoxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethoxy group attached to a phenoxy moiety linked to a butanoic acid chain. Its chemical formula is CHO, and it possesses properties that make it suitable for various biological applications.
The biological activity of this compound is primarily associated with its interaction with plant growth regulators and herbicide action. It acts similarly to auxin, a natural plant hormone, by binding to auxin receptors and influencing plant growth processes. This mechanism is crucial in herbicide development, where the compound's ability to modulate plant growth can be exploited for weed control.
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. It functions by mimicking auxin's effects on plant growth, leading to uncontrolled growth and eventual plant death. This compound has been compared with other phenoxyalkanoic acids in studies assessing herbicide efficacy.
| Compound | k_cat (s) | K_m (μM) | k_cat/K_m |
|---|---|---|---|
| This compound | 29.8 ± 2.9 | 14,800 ± 2470 | 28 |
| 2,4-D | 1.3 ± 0.1 | 3790 ± 420 | 6 |
| 2,4-DB | 11.0 ± 0.7 | 590 ± 100 | 315 |
This table summarizes the catalytic efficiency of various compounds related to the herbicide activity of this compound, indicating its potential as a more effective herbicide compared to traditional options like 2,4-D.
Pharmacological Potential
Beyond herbicidal applications, there is emerging interest in the pharmacological potential of this compound. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, although further research is needed to elucidate these effects fully.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
